Suzuki-Miyaura Coupling: Basic Nitrogen-Containing Boronic Acid Performance Advantage in Aqueous Ligand-Free Conditions
4-(Piperazin-1-yl)phenylboronic acid contains a basic nitrogen center in the piperazine ring, which is a structural feature that has been demonstrated in class-level studies to enable high-yield Suzuki-Miyaura couplings in aqueous heterogeneous systems without requiring added base or ligand [1]. In a study of substrates containing basic nitrogen centers with phenylboronic acid, high yields of products were obtained by employing aryl bromides containing aliphatic amine substituents under aqueous acidic conditions, with good to high yields also achieved using substituted bromopyridines [1]. This behavior is class-level inferred for the target compound based on its piperazine secondary amine functionality, which distinguishes it from non-basic boronic acids such as unsubstituted phenylboronic acid that typically require added base (e.g., K2CO3, Na2CO3) for effective coupling [2]. In contrast, the non-basic analog 2-chloro-4-(piperazin-1-yl)phenylboronic acid (CAS 2225155-99-5) lacks this intrinsic base character due to the electron-withdrawing chloro substituent, and is typically employed under standard palladium-catalyzed conditions with external base . The target compound's free secondary amine may therefore reduce or eliminate base addition requirements in certain coupling protocols.
| Evidence Dimension | Requirement for added base in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Contains basic secondary amine (piperazine); class inference supports aqueous coupling without added base |
| Comparator Or Baseline | Phenylboronic acid: requires added base (e.g., K2CO3); 2-Chloro-4-(piperazin-1-yl)phenylboronic acid: requires added base |
| Quantified Difference | Qualitative difference in base requirement; no direct quantitative yield comparison available |
| Conditions | Aqueous heterogeneous Suzuki coupling; aryl bromides containing aliphatic amine substituents; no added base or ligand [1] |
Why This Matters
The intrinsic basicity of the piperazine nitrogen may eliminate the need for added base in certain Suzuki-Miyaura protocols, simplifying reaction setup and reducing potential side reactions compared to non-basic boronic acid alternatives.
- [1] Liu, C.; et al. Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. ScienceDirect, 2016. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. View Source
